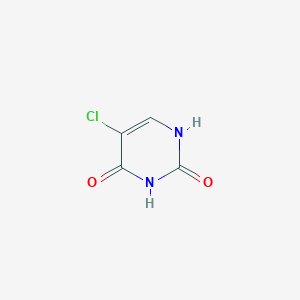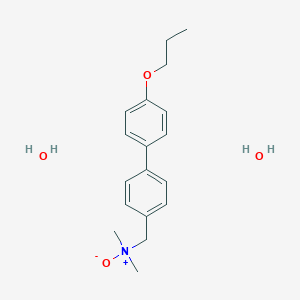![molecular formula C16H13N3O2 B068680 N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 172753-14-9](/img/structure/B68680.png)
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the inhibition of various cellular pathways. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. It also induces apoptosis by activating caspase enzymes. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
生化和生理效应
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. It also inhibits the activity of topoisomerase II, which is involved in DNA replication. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide protects neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
实验室实验的优点和局限性
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its potential toxicity must be taken into account when using it in cell culture experiments.
未来方向
For the research of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide include investigating its potential in the treatment of other diseases, developing more efficient synthesis methods, and investigating its potential toxicity and side effects.
合成方法
The synthesis of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-3-cyanopyridine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide as a white solid with a melting point of 252-254°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been investigated for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
172753-14-9 |
|---|---|
产品名称 |
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20) |
InChI 键 |
XWHKHNXFNKFALO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
同义词 |
N-(2-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



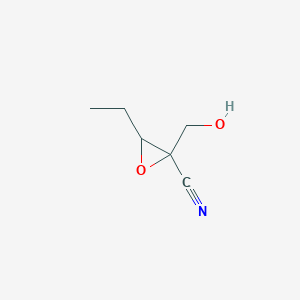
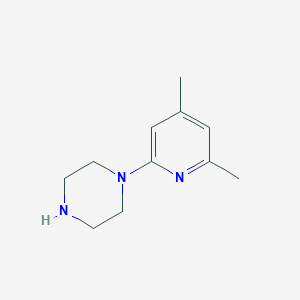
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
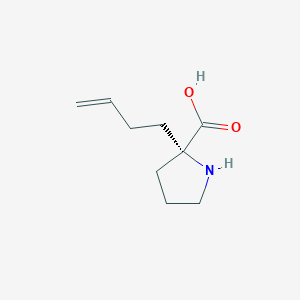
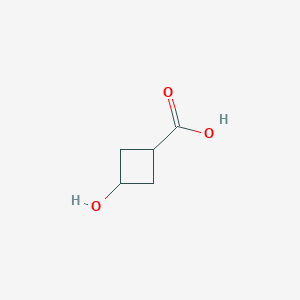
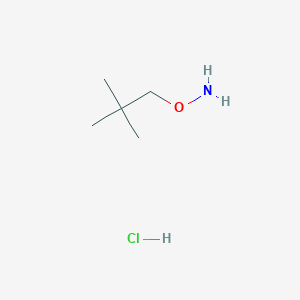
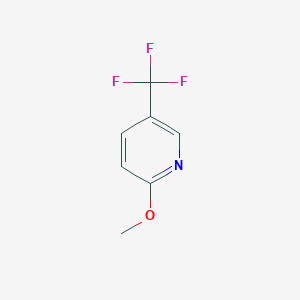
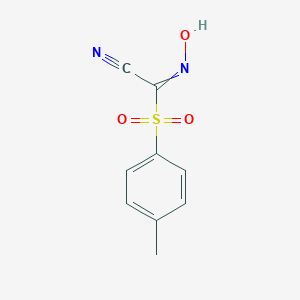
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
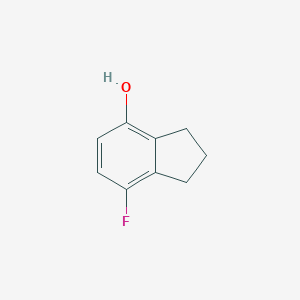
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

